1-[4-Chloro-3,5-bis(dimethylamino)phenyl]-2-(methanesulfonyl)ethan-1-one
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Overview
Description
1-[4-Chloro-3,5-bis(dimethylamino)phenyl]-2-(methanesulfonyl)ethan-1-one is an organic compound with a complex structure that includes a chloro-substituted aromatic ring, dimethylamino groups, and a methanesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-Chloro-3,5-bis(dimethylamino)phenyl]-2-(methanesulfonyl)ethan-1-one typically involves multiple steps, including the introduction of the chloro and dimethylamino groups onto the aromatic ring, followed by the addition of the methanesulfonyl group. Common synthetic routes may involve:
Nitration and Reduction: Starting with a suitable aromatic compound, nitration followed by reduction can introduce amino groups.
Dimethylation: The amino groups can be dimethylated using reagents such as formaldehyde and formic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
1-[4-Chloro-3,5-bis(dimethylamino)phenyl]-2-(methanesulfonyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or sulfonyl groups, converting them to amines or thiols, respectively.
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, thiols, amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while nucleophilic substitution can produce a variety of substituted derivatives.
Scientific Research Applications
1-[4-Chloro-3,5-bis(dimethylamino)phenyl]-2-(methanesulfonyl)ethan-1-one has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 1-[4-Chloro-3,5-bis(dimethylamino)phenyl]-2-(methanesulfonyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The chloro and dimethylamino groups can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The methanesulfonyl group may enhance the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
1-[4-Chloro-3,5-bis(dimethylamino)phenyl]-2-(methylsulfonyl)ethan-1-one: Similar structure but with a methylsulfonyl group instead of methanesulfonyl.
1-[4-Chloro-3,5-bis(dimethylamino)phenyl]-2-(ethylsulfonyl)ethan-1-one: Similar structure but with an ethylsulfonyl group.
Uniqueness
1-[4-Chloro-3,5-bis(dimethylamino)phenyl]-2-(methanesulfonyl)ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
61544-48-7 |
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Molecular Formula |
C13H19ClN2O3S |
Molecular Weight |
318.82 g/mol |
IUPAC Name |
1-[4-chloro-3,5-bis(dimethylamino)phenyl]-2-methylsulfonylethanone |
InChI |
InChI=1S/C13H19ClN2O3S/c1-15(2)10-6-9(12(17)8-20(5,18)19)7-11(13(10)14)16(3)4/h6-7H,8H2,1-5H3 |
InChI Key |
MSDDDRFCERQEIC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=CC(=C1Cl)N(C)C)C(=O)CS(=O)(=O)C |
Origin of Product |
United States |
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